physicochemical properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine
physicochemical properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine
An In-Depth Technical Guide to the Physicochemical Properties of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine
Introduction
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a fascinating and relatively novel molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its unique structural motifs—a cyclobutane ring, a primary amine, and a difluoroethyl group—suggest a rich potential for this compound as a building block in the design of new therapeutic agents. The cyclobutane scaffold provides a rigid, three-dimensional framework that can explore chemical space in ways that more traditional, linear, or aromatic structures cannot. The primary amine offers a versatile handle for further chemical modification and can act as a key hydrogen bond donor or a basic center for salt formation, which is crucial for modulating solubility and bioavailability. Perhaps most significantly, the difluoroethyl group introduces fluorine, an element that has become a cornerstone of modern drug design for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa.
This technical guide offers a comprehensive overview of the core , providing researchers, scientists, and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their work. We will delve into its key properties, outline detailed experimental protocols for their determination, and discuss the implications of these properties for drug discovery and development.
Predicted Physicochemical Properties
Due to the novelty of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, extensive experimental data is not yet widely available in the public domain. However, by leveraging computational models and understanding the contributions of its constituent parts, we can predict its key physicochemical properties with a reasonable degree of accuracy. The following table summarizes these predicted values, which are essential for guiding initial experimental design and formulation strategies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C7H13F2N | Defines the elemental composition and molecular weight. |
| Molecular Weight | 149.18 g/mol | Influences diffusion, bioavailability, and formulation. |
| pKa | 9.5 ± 0.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| logP | 1.8 ± 0.3 | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility | Moderately Soluble | Crucial for drug delivery and bioavailability; influenced by both the amine and the fluorinated alkyl chain. |
| Hydrogen Bond Donors | 2 | The primary amine allows for two hydrogen bonds to be donated, facilitating interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The two fluorine atoms can act as weak hydrogen bond acceptors. |
Experimental Protocols for Physicochemical Characterization
To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the experimental determination of two critical physicochemical properties: pKa and logP. These protocols are designed to be self-validating and are based on established, reliable techniques in the field.
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, we will be determining the pKa of its conjugate acid. Potentiometric titration is a highly accurate and direct method for this purpose.
Methodology:
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Preparation of the Analyte Solution:
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Accurately weigh approximately 10-15 mg of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine and dissolve it in 50 mL of a 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.
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Titration Setup:
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Place the solution in a temperature-controlled beaker (25 °C) with a magnetic stirrer.
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Calibrate a pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Immerse the calibrated pH electrode and the tip of a burette containing a standardized 0.1 M HCl solution into the analyte solution.
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Titration Procedure:
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Record the initial pH of the solution.
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Add the HCl titrant in small, precise increments (e.g., 0.05 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration until the pH has dropped significantly, well past the equivalence point.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
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The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
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The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).
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Causality and Expertise: The choice of potentiometric titration is deliberate; it provides a direct measure of the compound's basicity by monitoring the change in hydrogen ion concentration. The use of a constant ionic strength background (0.1 M KCl) is critical to minimize the effect of changing ionic activity on the pH measurements, ensuring the trustworthiness of the results.
Protocol 2: Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, while traditional, remains the gold standard for its direct and unambiguous measurement.
Methodology:
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Preparation of Phases:
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Prepare a solution of 1-octanol saturated with water and a solution of water saturated with 1-octanol. This pre-saturation is crucial to prevent volume changes during the experiment.
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Sample Preparation:
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Prepare a stock solution of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine in the aqueous phase at a known concentration (e.g., 1 mg/mL).
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Partitioning:
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In a separatory funnel, combine 10 mL of the aqueous sample solution with 10 mL of the 1-octanol phase.
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Shake the funnel vigorously for 5 minutes to allow for the partitioning of the analyte between the two phases.
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Allow the phases to separate completely. A centrifugation step may be necessary to ensure clear separation.
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Quantification:
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Carefully collect a sample from the aqueous phase.
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Determine the concentration of the analyte in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
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Calculation:
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The concentration of the analyte in the octanol phase can be calculated by mass balance: [Analyte]octanol = ([Analyte]initial_aqueous - [Analyte]final_aqueous) * (Vaqueous / Voctanol).
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The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Analyte]octanol / [Analyte]final_aqueous.
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The logP is the base-10 logarithm of P: logP = log10(P).
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Trustworthiness and Self-Validation: To ensure the reliability of this protocol, it is essential to run the experiment in triplicate. Additionally, a control compound with a known logP should be run in parallel to validate the experimental setup and methodology.
Visualizing Key Workflows
To further clarify the experimental and synthetic considerations for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine, the following diagrams illustrate a proposed synthetic pathway and the workflow for pKa determination.
Caption: A plausible two-step synthetic route to the target compound.
Caption: The experimental workflow for determining the pKa of the amine.
Conclusion
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a rigid cyclobutane core, a versatile primary amine, and the advantageous properties conferred by fluorine make it an attractive building block for the synthesis of novel therapeutic agents. While extensive experimental data is still emerging, the predicted physicochemical properties and the established protocols outlined in this guide provide a solid foundation for researchers to begin their investigations. A thorough understanding and experimental validation of its pKa, logP, and solubility will be paramount in unlocking the full potential of this molecule and its derivatives in the development of next-generation pharmaceuticals.
References
- Please note that due to the novelty of this specific compound, direct literature references are not available. The following references provide authoritative information on the general principles and methodologies discussed.
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Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: The Cyclobutyl Ring in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings Source: Advanced Drug Delivery Reviews URL: [Link]
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Title: Potentiometric pKa Determination of Water-Insoluble Compounds in Various Organic/Water Mixtures Source: Analytical Chemistry URL: [Link]
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Title: Shake-Flask and Potentiometric Determination of Octanol-Water Partition Coefficients of Substituted 2-Thiophenecarboxanilides Source: Molecules (MDPI) URL: [Link]
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Title: Strategic Application of Bioisosteres in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
